

Molecular weight and formula of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 8-aminoquinoline-3-carboxylate

Cat. No.: B1357993

[Get Quote](#)

In-Depth Technical Guide: Ethyl 8-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Ethyl 8-aminoquinoline-3-carboxylate**, a quinoline derivative of significant interest in medicinal chemistry and drug development. Due to its structural motifs, this compound is projected to exhibit noteworthy biological activities, potentially including roles in antimicrobial, anticancer, and neuroprotective pathways. This document outlines its physicochemical properties, proposes a detailed synthetic protocol, and illustrates a potential mechanism of action through a conceptual signaling pathway.

Physicochemical Properties

The fundamental properties of **Ethyl 8-aminoquinoline-3-carboxylate** have been calculated based on its chemical structure. These values are essential for experimental design, formulation, and pharmacokinetic studies.

Property	Value
Chemical Formula	C ₁₂ H ₁₂ N ₂ O ₂
Molecular Weight	216.24 g/mol
IUPAC Name	Ethyl 8-aminoquinoline-3-carboxylate
Canonical SMILES	CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N
Appearance	Pale yellow solid (predicted)
Solubility	Soluble in organic solvents such as DMSO, DMF, and ethanol

Experimental Protocols

The following section details a proposed synthetic route for **Ethyl 8-aminoquinoline-3-carboxylate**, adapted from established methodologies for similar quinoline derivatives.

Synthesis of Ethyl 8-aminoquinoline-3-carboxylate

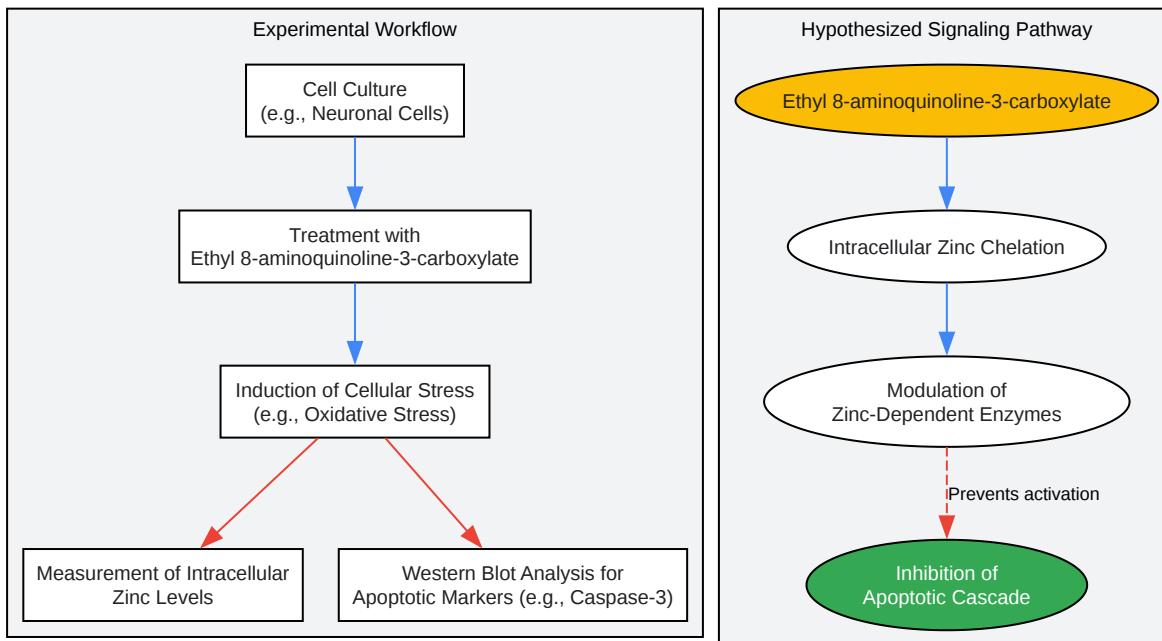
Objective: To synthesize **Ethyl 8-aminoquinoline-3-carboxylate** via a Gould-Jacobs reaction followed by reduction of a nitro group.

Materials:

- 8-Nitroquinoline
- Diethyl malonate
- Sodium ethoxide
- Ethanol
- Polyphosphoric acid (PPA)
- Iron powder
- Ammonium chloride

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:


- Step 1: Synthesis of Ethyl 8-nitroquinoline-3-carboxylate.
 - In a round-bottom flask, dissolve 8-nitroquinoline in an excess of diethyl malonate.
 - Slowly add a solution of sodium ethoxide in ethanol at room temperature with stirring.
 - Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture and quench with water.
 - Acidify the mixture with dilute hydrochloric acid to precipitate the intermediate.
 - Filter the precipitate, wash with water, and dry.
 - Heat the dried intermediate in polyphosphoric acid at 120-140°C for 2-3 hours to effect cyclization.
 - Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain Ethyl 8-nitroquinoline-3-carboxylate.
- Step 2: Reduction to **Ethyl 8-aminoquinoline-3-carboxylate**.
 - Suspend Ethyl 8-nitroquinoline-3-carboxylate and iron powder in a mixture of ethanol and water.
 - Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 2-4 hours.
 - Monitor the reduction by TLC.
 - Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
 - Concentrate the filtrate under reduced pressure to remove ethanol.
 - Extract the aqueous residue with ethyl acetate.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
 - Purify the product by column chromatography to obtain pure **Ethyl 8-aminoquinoline-3-carboxylate**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Conceptual Signaling Pathway

8-Aminoquinoline derivatives are known for their metal-chelating properties, which can influence various biological signaling pathways. For instance, the chelation of intracellular zinc ions can modulate pathways involved in apoptosis and cellular stress. The following diagram illustrates a conceptual workflow for investigating the impact of **Ethyl 8-aminoquinoline-3-carboxylate** on a zinc-dependent signaling pathway.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Molecular weight and formula of Ethyl 8-aminoquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357993#molecular-weight-and-formula-of-ethyl-8-aminoquinoline-3-carboxylate\]](https://www.benchchem.com/product/b1357993#molecular-weight-and-formula-of-ethyl-8-aminoquinoline-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com